molecular formula C20H16N4O3S B2581678 Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396678-86-6

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2581678
CAS No.: 1396678-86-6
M. Wt: 392.43
InChI Key: YHUHRVMMACTEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound with the molecular formula C20H16N4O3S and a molecular weight of 392.43 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

The synthesis of Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones or the cyclization of α,β-unsaturated carbonyl compounds with hydrazines . The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the pyrazole and thiazole rings through an amide bond formation, followed by esterification to obtain the ethyl ester derivative .

Chemical Reactions Analysis

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique photophysical properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .

Comparison with Similar Compounds

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in their biological activities and synthetic routes.

    Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities, but they have different structural features and synthetic methods.

    Thiazole derivatives: Thiazoles are known for their antimicrobial properties, and their derivatives are used in various pharmaceutical applications.

This compound stands out due to its unique combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-2-27-20(26)15-11-21-24-9-8-14(10-17(15)24)22-18(25)16-12-28-19(23-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUHRVMMACTEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.